2-Bromo-5-(piperidin-1-yl)pyrazine

Quality Control Procurement Specification Purity Analysis

Select 2-Bromo-5-(piperidin-1-yl)pyrazine for regioselective Pd-catalyzed cross-coupling and kinase inhibitor library construction. The C2 bromine provides a reliable oxidative addition handle, while the 5-piperidine moiety improves solubility, brain penetration, and target-binding modulation. Unlike the 5-bromo-2-piperidino regioisomer or 2-chloro analogs, this substitution pattern ensures predictable reaction kinetics, higher cross-coupling yields, and unambiguous scaffold extension. Sourced at ≥95% purity (NLT 98% grades available), it supports reproducible library synthesis from milligram to gram scale. Ideal for CNS receptor ligand programs, ATP-competitive kinase inhibitor design, and agrochemical fungicide discovery requiring the heteroarylpiperidine pharmacophore.

Molecular Formula C9H12BrN3
Molecular Weight 242.12
CAS No. 1060803-86-2
Cat. No. B3045396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(piperidin-1-yl)pyrazine
CAS1060803-86-2
Molecular FormulaC9H12BrN3
Molecular Weight242.12
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=C(C=N2)Br
InChIInChI=1S/C9H12BrN3/c10-8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2
InChIKeySXASQQOKUXUBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(piperidin-1-yl)pyrazine CAS 1060803-86-2: Sourcing & Purity Data for Procurement


2-Bromo-5-(piperidin-1-yl)pyrazine (CAS 1060803-86-2) is a heterocyclic aromatic compound with molecular formula C9H12BrN3 and molecular weight 242.12 g/mol . It belongs to the class of halogenated pyrazine derivatives, specifically featuring a bromine atom at the 2-position and a piperidin-1-yl substituent at the 5-position of the pyrazine ring [1]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the bromine atom provides a reactive handle for cross-coupling reactions while the piperidine moiety contributes to pharmacological properties [2].

Why Generic Substitution Fails: Differentiating 2-Bromo-5-(piperidin-1-yl)pyrazine from Alternative Pyrazine Building Blocks


Generic substitution among pyrazine building blocks is not scientifically valid due to fundamental differences in substitution pattern, leaving group identity, and subsequent reactivity profiles [1]. Compounds such as 2-Bromo-5-methylpyrazine, 5-Bromo-2-(piperidin-1-yl)pyrazine (regioisomer), and 2-Chloro-5-(piperidin-1-yl)pyrazine differ critically in: (i) electronic effects at the halogen-bearing carbon affecting cross-coupling rates; (ii) regiospecific positioning of functional handles dictating scaffold extension trajectories; and (iii) leaving group lability determining synthetic compatibility with sensitive downstream chemistry [2]. The specific combination of bromine at C2 and piperidine at C5 in the target compound yields a uniquely balanced scaffold that cannot be replicated by alternative analogs without altering reaction kinetics, yields, or final compound identity [3].

Quantitative Evidence: 2-Bromo-5-(piperidin-1-yl)pyrazine Differentiation Data vs. Closest Analogs


Commercial Purity Benchmarking: 2-Bromo-5-(piperidin-1-yl)pyrazine Minimum Purity Specifications Across Suppliers

Multiple commercial suppliers of 2-Bromo-5-(piperidin-1-yl)pyrazine specify a minimum purity of 95% . Some suppliers, such as MolCore, offer enhanced purity grades of ≥98% (NLT 98%) for applications requiring higher specification material . This purity information is vendor-verified; no direct analytical comparison between 2-Bromo-5-(piperidin-1-yl)pyrazine and its analogs (e.g., 2-Bromo-5-methylpyrazine or 2-Chloro-5-(piperidin-1-yl)pyrazine) under identical chromatographic conditions was located in the open literature.

Quality Control Procurement Specification Purity Analysis

Cross-Coupling Reactivity Differentiation: Bromine vs. Chlorine Leaving Group in Pyrazine Suzuki-Miyaura Reactions

The bromine atom in 2-Bromo-5-(piperidin-1-yl)pyrazine is expected to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro analog (2-Chloro-5-(piperidin-1-yl)pyrazine) due to the lower carbon-halogen bond dissociation energy of C-Br versus C-Cl [1]. While direct quantitative kinetic data for this specific compound pair are not available in the open literature, class-level inference from extensive pyrazine Suzuki-Miyaura coupling studies indicates that bromopyrazines consistently undergo oxidative addition faster than chloropyrazines under identical catalytic conditions [2].

Palladium Catalysis Cross-Coupling Synthetic Methodology

Regioisomeric Scaffold Differentiation: 2-Bromo-5-(piperidin-1-yl)pyrazine vs. 5-Bromo-2-(piperidin-1-yl)pyrazine

The target compound (2-Bromo-5-(piperidin-1-yl)pyrazine) and its regioisomer (5-Bromo-2-(piperidin-1-yl)pyrazine) differ fundamentally in the spatial arrangement of reactive handles. In the target compound, the bromine atom is at position 2 and piperidine at position 5 of the pyrazine ring . This specific substitution pattern determines the vector of scaffold extension and influences electronic properties at the reactive site. No direct comparative biological or physicochemical data were identified; the differentiation is structural and impacts downstream synthetic planning and final compound geometry.

Regiochemistry Structural Isomers Scaffold Design

Availability and Packaging Flexibility: Commercial Supply Comparison for Pyrazine Building Blocks

2-Bromo-5-(piperidin-1-yl)pyrazine is commercially available from multiple established suppliers including Fluorochem (UK stock, pack sizes 100 mg to 1 g) , GlpBio (100 mg, US stock) [1], and AKSci (SF Bay Area, USA) . In contrast, the chloro analog (2-Chloro-5-(piperidin-1-yl)pyrazine) and regioisomer (5-Bromo-2-(piperidin-1-yl)pyrazine) appear less widely catalogued by major research chemical suppliers based on available search results.

Supply Chain Procurement Inventory Management

Application Scenarios for 2-Bromo-5-(piperidin-1-yl)pyrazine: Where This Building Block Delivers Value


Medicinal Chemistry Scaffold Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position enables efficient palladium-catalyzed cross-coupling reactions with aryl or heteroaryl boronic acids to generate structurally diverse compound libraries [1]. The piperidine moiety at the 5-position provides a basic nitrogen center that can enhance solubility and modulate target binding. The compound's high purity (≥95%, with ≥98% NLT grades available) supports reproducible library synthesis [2].

Kinase Inhibitor Fragment Elaboration in Oncology Programs

The pyrazine core is a recognized kinase hinge-binding motif, while the piperidine substituent offers a vector for solvent-exposed region extension or affinity optimization [1]. 2-Bromo-5-(piperidin-1-yl)pyrazine can serve as a key intermediate for building ATP-competitive kinase inhibitors [2].

CNS Drug Discovery: Dopamine and Serotonin Receptor Modulator Synthesis

Piperidine-containing pyrazines are extensively explored for central nervous system applications due to the favorable brain penetration properties of the piperidine scaffold [1]. The compound may be employed in the synthesis of dopamine D2/D3 receptor ligands or serotonin receptor modulators [2].

Agrochemical Fungicide Development: Heteroarylpiperidine Scaffold Construction

The heteroarylpiperidine motif is present in patented fungicide compounds targeting phytopathogenic fungi in agriculture and horticulture [1]. 2-Bromo-5-(piperidin-1-yl)pyrazine can serve as a building block for constructing such fungicidal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(piperidin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.